molecular formula C13H11BrO2S B12609318 1-Bromo-3-(4-methylbenzene-1-sulfonyl)benzene CAS No. 651235-61-9

1-Bromo-3-(4-methylbenzene-1-sulfonyl)benzene

Cat. No.: B12609318
CAS No.: 651235-61-9
M. Wt: 311.20 g/mol
InChI Key: NNTDYSMMDBQIQF-UHFFFAOYSA-N
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Description

1-Bromo-3-(4-methylbenzene-1-sulfonyl)benzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a bromine atom and a sulfonyl group attached to a methylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(4-methylbenzene-1-sulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-(4-methylbenzene-1-sulfonyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions usually involve maintaining a controlled temperature and using an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(4-methylbenzene-1-sulfonyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable reagents.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as phenols or amines.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include sulfides or thiols.

Scientific Research Applications

1-Bromo-3-(4-methylbenzene-1-sulfonyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein labeling.

    Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(4-methylbenzene-1-sulfonyl)benzene involves its interaction with various molecular targets. The bromine atom can act as an electrophile, facilitating substitution reactions. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can affect molecular pathways and biological processes, making the compound useful in research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-methylbenzene: Similar structure but lacks the sulfonyl group.

    4-Bromobenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a methyl group.

    1-Bromo-4-methylbenzene: Similar structure but with different substitution pattern.

Uniqueness

1-Bromo-3-(4-methylbenzene-1-sulfonyl)benzene is unique due to the presence of both a bromine atom and a sulfonyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

651235-61-9

Molecular Formula

C13H11BrO2S

Molecular Weight

311.20 g/mol

IUPAC Name

1-bromo-3-(4-methylphenyl)sulfonylbenzene

InChI

InChI=1S/C13H11BrO2S/c1-10-5-7-12(8-6-10)17(15,16)13-4-2-3-11(14)9-13/h2-9H,1H3

InChI Key

NNTDYSMMDBQIQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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